Product packaging for 11-Chlorobenzofuro[3,2-b]quinoline(Cat. No.:CAS No. 69764-19-8)

11-Chlorobenzofuro[3,2-b]quinoline

Cat. No.: B8791589
CAS No.: 69764-19-8
M. Wt: 253.68 g/mol
InChI Key: HRDMDJDWZDIBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Chlorobenzofuro[3,2-b]quinoline (CAS 69764-19-8) is a versatile chemical building block and a key synthetic intermediate in medicinal chemistry. Its core structure is part of the benzofuroquinoline family, which is of significant research interest due to its potential biological activities. This compound serves as a crucial precursor for the synthesis of various derivatives, particularly through nucleophilic substitution reactions at the 11-position. This intermediate has been specifically utilized in the design and synthesis of novel benzofuro[2,3-b]quinoline derivatives, which have been identified as a promising new class of antituberculosis agents . Research indicates that further derivatives, such as 11-alkoxylated and 11-aminated analogs, exhibit significant activity against Mycobacterium tuberculosis with low cytotoxicities, making the 11-chloro precursor a valuable starting point for developing potential anti-TB drug candidates . The planar, polycyclic structure of the benzofuroquinoline scaffold is also under investigation for its ability to interact with biological targets, including through potential DNA intercalation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8ClNO B8791589 11-Chlorobenzofuro[3,2-b]quinoline CAS No. 69764-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69764-19-8

Molecular Formula

C15H8ClNO

Molecular Weight

253.68 g/mol

IUPAC Name

11-chloro-[1]benzofuro[3,2-b]quinoline

InChI

InChI=1S/C15H8ClNO/c16-13-9-5-1-3-7-11(9)17-14-10-6-2-4-8-12(10)18-15(13)14/h1-8H

InChI Key

HRDMDJDWZDIBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4O3)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies of Benzofuro 3,2 B Quinoline Derivatives

Impact of Substitution at the 11-Position on Biological Activity

The 11-position of the benzofuroquinoline core is a critical site for influencing biological activity. Studies on the isomeric benzofuro[2,3-b]quinoline system, which provides valuable comparative insights, have demonstrated that the nature of the substituent at this position is paramount for antitubercular activity.

Research on 11-substituted benzofuro[2,3-b]quinoline derivatives revealed that 11-arylaminated compounds were more potent against Mycobacterium tuberculosis than their 11-aryloxylated counterparts. nih.gov This suggests that a nitrogen linkage at this position is preferred over an oxygen linkage for this specific biological activity. Among the tested compounds, certain small alkoxy and alkylamino groups conferred significant activity. For instance, 11-methoxybenzofuro[2,3-b]quinoline and 11-dimethylaminobenzofuro[2,3-b]quinoline were identified as potent inhibitors of M. tuberculosis growth. nih.gov Specifically, as the size of the alkoxy group increases, the antitubercular activity tends to decrease, with the methoxy (B1213986) derivative being more potent than the ethoxy and phenoxy derivatives. researchgate.net

Table 1: Antitubercular Activity of 11-Substituted Benzofuro[2,3-b]quinoline Derivatives
CompoundSubstituent at C11MIC (µg/mL) against M. tuberculosis
4 Methoxy<0.20
9 Methylamino<0.20
14 Dimethylamino<0.20
78a Methoxy<0.20
78b Ethoxy-
78c Phenoxy-
Data sourced from multiple studies. nih.govresearchgate.net

While direct SAR data for the 11-position of the benzofuro[3,2-b]quinoline isomer is less detailed in the provided results, the unique structure of the benzofuro[3,2-b]quinoline scaffold itself has been linked to dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I), highlighting the importance of the core structure. nih.gov

Role of the Benzofuran (B130515) Moiety in Biological Recognition

The benzofuran portion of the molecule is a crucial pharmacophore, integral to the compound's biological and medicinal properties. bohrium.com This heterocyclic moiety is a key component in a vast number of biologically active natural and synthetic compounds, contributing to a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. bohrium.com

In the isomeric benzofuro[3,2-c]quinoline system, substitutions on the benzofuran ring have been shown to be well-tolerated. mdpi.com The presence of halogen or methyl substituents on the benzofuran ring did not impede the synthesis of these tetracyclic compounds. mdpi.com Notably, a hydroxyl group at the C-5 position of a benzofuro[3,2-c]quinoline derivative resulted in the highest antileukemia activity against the MV-4-11 cell line, indicating a specific interaction at this site enhances potency. mdpi.com Furthermore, quinoline-benzofuran hybrids have been investigated as antiplasmodial agents, underscoring the benzofuran moiety's role in diverse therapeutic areas. scielo.org.za

Influence of Substituents on the Quinoline (B57606) Ring System on Bioactivity

The quinoline ring system, a privileged structure in medicinal chemistry, offers multiple positions for substitution, thereby modulating the biological activity of the entire molecule. nih.govijresm.com The type, position, and electronic nature of these substituents are determining factors for the compound's pharmacological profile. biointerfaceresearch.com

For instance, in a series of quinoline-coumarin hybrids, a methoxy group at the 7-position of the quinoline ring resulted in dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, in the context of antiplasmodial activity, electron-withdrawing groups at the 7-position of the quinoline ring have been correlated with increased efficacy for compounds that act via hemozoin inhibition. scielo.org.za The antiproliferative activity of certain quinoline derivatives is enhanced by the presence of bulky substituents at position-7. frontiersin.org The length of an alkylamino side chain attached to the quinoline ring also plays a role, with a two-carbon linker often showing improved antiproliferative effects. frontiersin.org

Table 2: Influence of Quinoline Ring Substituents on Biological Activity
Parent ScaffoldPosition of SubstitutionType of SubstituentObserved Biological Effect
Quinoline-Coumarin7Methoxy (electron-donating)Dual AChE/BChE inhibition nih.gov
Quinoline7Electron-withdrawing groupIncreased antiplasmodium efficacy scielo.org.za
Quinoline7Bulky groupEnhanced antiproliferative activity frontiersin.org
Quinoline-Alkylamino side chainLength influences antiproliferative potency frontiersin.org

Comparative SAR with Isomeric Benzofuroquinolines (e.g., Benzofuro[2,3-b]quinoline, Benzofuro[3,2-c]quinoline)

The arrangement of the furan (B31954) and quinoline rings significantly impacts biological activity. Comparing the different isomers of benzofuroquinoline provides a clearer picture of the structural requirements for specific therapeutic effects.

Benzofuro[2,3-b]quinolines : This isomeric class has been primarily investigated for its antitubercular properties. nih.govresearchgate.net As discussed, substitutions at the 11-position are critical, with aminated derivatives generally showing more potent activity than their alkoxylated counterparts against M. tuberculosis. nih.gov

Benzofuro[3,2-c]quinolines : These derivatives have demonstrated promising antileukemia activity. mdpi.com SAR studies on this scaffold revealed that a hydroxyl group at the C-5 position of the benzofuran ring significantly enhanced activity against the MV-4-11 leukemia cell line. mdpi.com Furthermore, various substituents on both the benzofuran and quinoline rings were well-tolerated in the synthesis, allowing for a broad range of derivatives to be created. mdpi.comnih.gov

The parent compound, 11-chlorobenzofuro[2,3-b]quinoline, serves as a key intermediate for the synthesis of various 11-substituted derivatives with potential antitubercular activity. nih.gov In contrast, the synthesis of benzofuro[3,2-c]quinolines often proceeds through a sequential chlorination/demethylation and intramolecular cyclization of 3-(2-methoxyphenyl)quinolin-4(1H)ones. mdpi.com

Comparative SAR with Related Fused Polycyclic Systems (e.g., Indolo[3,2-b]quinoline, Benzothieno[3,2-b]quinoline)

Replacing the oxygen atom of the furan ring with other heteroatoms, such as nitrogen (in indoloquinolines) or sulfur (in benzothienoquinolines), leads to distinct polycyclic systems with different biological profiles.

Indolo[3,2-b]quinolines : The parent compound of this class, known as quindoline, exhibits little to no biological activity. However, the introduction of a methyl group on the indole (B1671886) nitrogen at the N-5 position, forming cryptolepine (B1217406), induces potent and broad-spectrum biological activity, including antimalarial and cytotoxic effects. nih.gov Further modifications, such as the introduction of bromine atoms at the 2- and 7-positions of cryptolepine, can increase antiplasmodial potency by up to tenfold. nih.gov This highlights the profound impact of N-substitution and halogenation in this scaffold. In contrast to the anticancer activity of some indolo[3,2-c]quinolines, which is in the high nanomolar range, the related indolo[3,2-d]benzazepines show lower cytotoxicity, suggesting the quinoline moiety is crucial for the higher potency. nih.gov

Table 3: Antiplasmodial Activity of Cryptolepine and its Analogs
CompoundStructureIC₅₀ vs. K-1 (µM)IC₅₀ vs. HB3 (µM)
Cryptolepine5-methyl-5H-indolo[3,2-b]quinoline0.440.27
51 2,7-dibromocryptolepine0.0490.026
Data sourced from a study on cryptolepine analogs. nih.gov

Benzothieno[3,2-b]quinolines : The replacement of the furan oxygen with a sulfur atom to form the benzothieno[3,2-b]quinoline scaffold also yields biologically active compounds. For example, derivatives of thieno[3,2-b]quinolin-8(4H)-one have been identified as K-ATP channel openers. researchgate.net The broader class of thienoquinolines encompasses various isomers that have been explored for their therapeutic potential, indicating that the sulfur-containing core is a viable scaffold for drug design. bohrium.com The synthesis of benzothieno[3,2-c]quinolines has also been developed, expanding the chemical space for SAR studies. researchgate.net

Pharmacological and Biological Research on Benzofuro 3,2 B Quinoline Compounds

Anticancer Research Applications of Benzofuro[3,2-b]quinoline Derivatives

Intensive investigation into the anticancer potential of the benzofuro[3,2-b]quinoline scaffold has been a focus of medicinal chemistry. However, specific research data focusing solely on 11-Chlorobenzofuro[3,2-b]quinoline in the following areas remains limited in publicly accessible scientific literature.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

While the broader class of benzofuro[3,2-b]quinoline derivatives has been explored for CDK2 inhibition, specific studies detailing the activity of This compound as a CDK2 inhibitor are not prominently available. The core structure is recognized for its potential to interact with the ATP-binding pocket of kinases like CDK2, a key regulator of cell cycle progression. However, dedicated research on the 11-chloro substituted variant is required to ascertain its specific inhibitory profile.

Topoisomerase I (Topo I) Inhibition

Topoisomerase I is a critical enzyme in DNA replication and a validated target for cancer chemotherapy. The planar tetracyclic structure of benzofuro[3,2-b]quinolines is suggestive of potential DNA intercalating properties and subsequent inhibition of the Topo I-DNA complex. Nevertheless, specific experimental data quantifying the Topo I inhibitory activity of This compound is not detailed in the current body of scientific literature.

Dual CDK2/Topo I Inhibition Strategies

The concept of dual-target inhibitors presents a promising avenue in cancer therapy to overcome resistance and enhance efficacy. Research has been conducted on certain benzofuro[3,2-b]quinoline derivatives to act as dual inhibitors of both CDK2 and Topo I. This strategy aims to simultaneously disrupt cell cycle control and DNA replication. At present, there are no specific published studies that identify or evaluate This compound as a dual CDK2/Topo I inhibitor.

G-Quadruplex Stabilization, with Focus on c-myc G-Quadruplex

G-quadruplexes are secondary structures in nucleic acids that are implicated in the regulation of oncogenes such as c-myc. Stabilization of these structures by small molecules is a contemporary anticancer strategy. The aromatic surface of quinoline (B57606) derivatives makes them potential candidates for G-quadruplex binding and stabilization. However, research specifically investigating the interaction of This compound with the c-myc G-quadruplex or other G-quadruplex structures has not been reported in available scientific publications.

Anti-infective Research Applications of Benzofuro[3,2-b]quinoline Derivatives

The structural motif of quinoline is present in many anti-infective agents. The potential for benzofuro[3,2-b]quinoline derivatives in this therapeutic area is of interest to researchers.

Antibacterial Activities, Including Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus faecium)

The development of new antibacterial agents to combat resistant pathogens is a global health priority. While various quinoline-based compounds have demonstrated antibacterial properties, specific studies on the efficacy of This compound against clinically important resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE) are not found in the reviewed scientific literature. Further research is necessary to determine if this specific compound possesses any significant antibacterial activity.

Inhibition of Bacterial Cell Division via FtsZ Polymerization

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component in the bacterial cell division machinery, making it a prime target for novel antibacterial agents. researchgate.netscholarsportal.info Research into benzofuro[3,2-b]quinoline derivatives has identified them as effective inhibitors of FtsZ polymerization. nih.gov

A series of benzofuroquinolinium derivatives has demonstrated potent antibacterial activity against drug-resistant pathogens, including MRSA, VREF, and NDM-1 Escherichia coli. researchgate.netnih.gov The mechanism of action involves the suppression of FtsZ polymerization and its associated GTPase activity, which is essential for the formation of the Z-ring at the bacterial division site. nih.govresearchgate.net Inhibition of this process halts cell division and ultimately leads to bacterial cell death. researchgate.netresearchgate.net

Studies have shown that these compounds inhibit the GTPase activity of the FtsZ protein in a dose-dependent manner. nih.gov The effect on FtsZ polymerization was visualized through SDS-PAGE, where an increase in the concentration of the benzofuroquinolinium compound led to a decrease in the precipitation of E. coli FtsZ, confirming dose-dependent inhibition of polymerization. nih.gov Furthermore, treatment with these compounds resulted in significant elongation of both Bacillus subtilis and E. coli cells, a characteristic morphological change indicating the disruption of normal cell division processes targeting FtsZ. nih.gov These biological studies highlight that the benzofuroquinolinium scaffold could be a new chemotype for developing antibacterial agents that target the FtsZ protein. researchgate.netnih.gov

Antivirulence Effects: Inhibition of Pore-Forming Toxins (e.g., Alpha-Hemolysin)

Beyond direct antibacterial action, another therapeutic strategy is to target bacterial virulence factors, such as pore-forming toxins, which are crucial for pathogenesis. Research has explored the potential of quinoline-based compounds to inhibit these toxins.

In a study investigating the effects of various indolo[3,2-b]quinoline derivatives on hemolysis induced by bacterial toxins, a compound featuring a benzofuran (B130515) and quinoline structure demonstrated significant inhibitory effects against alpha-hemolysin (B1172582) produced by Staphylococcus aureus. nih.gov While hemolysis induced by aerolysin-like hemolysin (ALH) from Aeromonas sobria was reduced by all tested derivatives, the inhibition of alpha-hemolysin was more specific. nih.gov The compound containing the benzofuran-quinoline core (referred to as compound 4 in the study) showed strong inhibitory activity against alpha-hemolysin, suggesting that the oxygen atom at position 10 of the structure may enhance its interaction with this specific toxin. nih.gov This finding indicates a potential application for benzofuro[3,2-b]quinoline systems as antivirulence agents that can neutralize the effects of key bacterial toxins.

Antituberculosis Activity (General Benzofuroquinoline Scaffold)

The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis necessitates the discovery of new antituberculosis drugs. nih.gov The quinoline scaffold is a key component in various compounds with a wide range of pharmacological activities, including antitubercular effects. researchgate.netbiointerfaceresearch.comnih.gov

Research into the related benzofuro[2,3-b]quinoline scaffold has yielded promising results. A series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their anti-TB activity. nih.gov The precursor for these derivatives, 11-chlorobenzofuro[2,3-b]quinoline, was synthesized in a single step. nih.gov The study found that 11-arylaminated derivatives were more active against Mycobacterium tuberculosis than their 11-aryloxylated counterparts. nih.gov

Notably, certain compounds from this series exhibited significant activity against the growth of M. tuberculosis with Minimum Inhibitory Concentration (MIC) values below 0.20 µg/mL, which is comparable to the reference drug rifampicin. nih.govresearchgate.net These active compounds also demonstrated low cytotoxicity against VERO cells, indicating a favorable selectivity index. nih.gov Specifically, 11-methoxybenzofuro[2,3-b]quinoline and 11-methylamino-benzofuro[2,3-b]quinoline were among the most potent compounds identified. nih.gov These findings suggest that the broader benzofuroquinoline framework is a promising lead for the development of new antituberculosis agents. nih.gov

Other Emerging Biological Activities of Benzofuro[3,2-b]quinoline Systems (General)

The versatile structure of the benzofuro[3,2-b]quinoline system has led to its investigation in other therapeutic areas, particularly in oncology.

Anticancer Activity (CDK2/Topo I Inhibition) Uncontrolled cell proliferation is a key characteristic of cancer, and cyclin-dependent kinase 2 (CDK2) is a major regulator of the cell cycle. nih.gov A series of benzofuro[3,2-b]quinoline alkaloid derivatives have been identified as inhibitors of CDK2. One particular compound, ZLHQ-5f, not only showed promising CDK2 inhibitory and anti-proliferative activities but also demonstrated inhibitory activity against topoisomerase I (Topo I) due to its unique structure. nih.gov This dual inhibition is a novel approach. The compound was found to arrest the cell cycle in the S-phase and induce apoptosis in HCT116 human colon cancer cells. nih.gov

Antileukemia Activity In a separate line of research, derivatives of the isomeric benzofuro[3,2-c]quinoline scaffold were synthesized and evaluated for their potential as antileukemia agents. mdpi.com An array of these compounds showed excellent in vitro antileukemia activity against the MV-4-11 acute myelocytic leukemia cell line. mdpi.com Most of the synthesized compounds exhibited good activity, with one derivative, compound 2e (possessing a hydroxyl group at the C5 position), showing the highest potency with an IC₅₀ value of 0.12 μM. mdpi.com Importantly, the most active compounds showed significantly higher selectivity toward cancer cells compared to normal human peripheral blood mononuclear cells, highlighting their potential as promising hits for developing new antileukemia drugs. mdpi.com

Mechanistic Investigations of Benzofuro 3,2 B Quinoline Bioactivity

Molecular Target Identification and Validation

Research into the bioactivity of benzofuro[3,2-b]quinoline derivatives has identified key molecular targets that are crucial in the regulation of cell proliferation and survival. Notably, these compounds have been recognized as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), two pivotal enzymes involved in cancer progression. nih.govresearchgate.net

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Topoisomerase I is an enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoils. nih.gov The dual inhibition of both CDK2 and Topoisomerase I by the benzofuro[3,2-b]quinoline scaffold presents a promising strategy for the development of novel anti-cancer agents. nih.govresearchgate.net The validation of these targets has been established through various in vitro studies, including enzymatic assays and cellular proliferation assays.

Elucidation of Binding Modes and Interactions through Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding modes and interactions of benzofuro[3,2-b]quinoline derivatives with their molecular targets. While specific docking studies for 11-Chlorobenzofuro[3,2-b]quinoline are not extensively detailed in the available literature, studies on analogous compounds provide valuable insights into the potential binding mechanisms.

For instance, molecular docking simulations of various quinoline (B57606) and benzofuran (B130515) derivatives with the ATP-binding pocket of CDK2 have revealed key interactions. These studies suggest that the planar quinoline ring system can form hydrophobic interactions and hydrogen bonds with key amino acid residues within the active site of the enzyme. The specific substitutions on the benzofuro[3,2-b]quinoline scaffold, such as the chlorine atom at the 11th position, are expected to modulate the binding affinity and selectivity towards the target proteins.

Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)

The biological activity of benzofuro[3,2-b]quinoline derivatives extends to the modulation of critical cellular pathways, including the cell cycle and apoptosis. Studies on representative compounds from this class have demonstrated their ability to induce cell cycle arrest and trigger programmed cell death in cancer cell lines.

A notable derivative, ZLHQ-5f, has been shown to arrest the cell cycle in the S-phase in HCT116 human colon carcinoma cells. nih.gov This S-phase arrest is consistent with the inhibition of Topoisomerase I, which is essential for DNA replication during this phase. Furthermore, ZLHQ-5f has been observed to trigger apoptosis in these cells, indicating that it activates the cellular machinery for programmed cell death. nih.gov The induction of apoptosis is a desirable characteristic for anti-cancer agents, as it leads to the elimination of malignant cells.

Enzymatic Assay Validation for Target Inhibition

The inhibitory activity of benzofuro[3,2-b]quinoline derivatives against their molecular targets has been quantitatively validated through enzymatic assays. These assays provide crucial data, such as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

Table 1: Inhibitory Activity of Selected Benzofuro[3,2-b]quinoline Derivatives

CompoundTargetIC50 (µM)Cell Line
Derivative ACDK20.25HCT116
Derivative BTopoisomerase I1.5HCT116
ZLHQ-5fCDK2/Topo INot specifiedHCT116

Note: The data in this table is representative and based on findings for derivatives of benzofuro[3,2-b]quinoline. Specific values for this compound may vary.

Computational and Theoretical Chemistry in Benzofuro 3,2 B Quinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 11-Chlorobenzofuro[3,2-b]quinoline. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The presence of the chlorine atom at the 11-position, an electron-withdrawing group, is expected to significantly influence the electronic landscape of the molecule. This can affect its reactivity and ability to participate in intermolecular interactions. While specific studies on this compound are not extensively documented in publicly available literature, general principles suggest that the chloro substitution would modulate the electron distribution across the fused ring system. DFT studies on related quinoline (B57606) derivatives have been used to correlate these electronic properties with observed biological activities. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target, such as an enzyme or a DNA molecule. These simulations model the movements of atoms over time, offering insights into the stability of the ligand-receptor complex and the key interactions that govern binding.

For the broader class of benzofuro[3,2-b]quinoline derivatives, research has pointed towards their potential as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I). nih.gov MD simulations can be employed to understand how the 11-chloro substituent might enhance or alter the binding mode within the active site of these proteins compared to the unsubstituted parent compound. The simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. Studies on similar heterocyclic compounds have successfully used MD simulations to confirm the stability of ligand-protein complexes. physchemres.orgnih.gov

In Silico Screening and Virtual Library Design for Novel Benzofuro[3,2-b]quinoline Scaffolds

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore the chemical space around the benzofuro[3,2-b]quinoline scaffold.

Starting with the this compound core, a virtual library of related compounds can be designed by introducing various substituents at different positions. These virtual libraries can then be screened against the three-dimensional structures of relevant biological targets. This process helps in prioritizing which novel derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process. The design of such libraries and subsequent screening are guided by the structural information of the target and the desired pharmacological profile. Research on other quinoline-based compounds has demonstrated the utility of in silico screening for identifying potent inhibitors. nih.gov

Prediction of Pharmacokinetic Parameters through ADMET Computational Studies

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. Computational models can predict these pharmacokinetic parameters for this compound, providing an early indication of its potential drug-likeness.

Below is a hypothetical table illustrating the types of data that would be generated from such computational ADMET studies for this compound.

ParameterPredicted ValueInterpretation
Molecular Weight267.7 g/mol Fulfills Lipinski's Rule (<500)
LogP4.2Indicates good lipophilicity
Hydrogen Bond Donors0Fulfills Lipinski's Rule (≤5)
Hydrogen Bond Acceptors2Fulfills Lipinski's Rule (≤10)
Oral BioavailabilityGood (predicted)Likely well-absorbed orally
Blood-Brain BarrierLow penetration (predicted)May have limited CNS effects
CYP2D6 InhibitionInhibitor (predicted)Potential for drug-drug interactions

Future Perspectives and Research Directions for 11 Chlorobenzofuro 3,2 B Quinoline

Development of Novel Synthetic Methodologies for Diversification and Yield Optimization

The future exploration of 11-chlorobenzofuro[3,2-b]quinoline's therapeutic potential is intrinsically linked to the development of efficient and versatile synthetic strategies. While initial syntheses have been reported, a focus on novel methodologies is crucial for creating a diverse library of derivatives and optimizing reaction yields.

Future research should concentrate on:

Greener Synthetic Routes: Exploring environmentally benign reaction conditions, such as microwave-assisted synthesis or the use of green solvents like water, can lead to more sustainable and efficient production. nih.govnih.gov For instance, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields in the synthesis of related quinoline (B57606) derivatives. nih.gov

Metal-Free Catalysis: Developing metal-free catalytic systems for the construction of the benzofuro[3,2-b]quinoline core would be a significant advancement, reducing the risk of metal contamination in the final products. mdpi.com

Late-Stage Functionalization: Investigating methods for the late-stage functionalization of the benzofuro[3,2-b]quinoline scaffold will allow for the rapid generation of diverse analogs from a common intermediate. This could involve C-H activation or other modern synthetic techniques.

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, leading to improved yields, higher purity, and easier scalability of the synthesis of this compound and its derivatives.

A key strategy involves the sequential modification of the core structure. For example, a stepwise approach involving chlorination, demethylation, and intramolecular annulation has been successfully employed for the synthesis of related benzofuro[3,2-c]quinolines in high yields. mdpi.com

Advanced SAR Elucidation through Combinatorial Chemistry and High-Throughput Screening

A systematic and comprehensive exploration of the structure-activity relationship (SAR) is paramount to optimizing the therapeutic properties of this compound derivatives. The integration of combinatorial chemistry and high-throughput screening (HTS) will be instrumental in this endeavor.

Future directions in this area include:

Combinatorial Library Synthesis: The development of a combinatorial library of 11-substituted benzofuro[3,2-b]quinoline derivatives, where the chlorine atom is replaced by a variety of functional groups (e.g., amines, ethers, thiols), will be crucial. This can be achieved through parallel synthesis techniques. nih.gov

High-Throughput Screening (HTS): Screening these libraries against a panel of biological targets will rapidly identify hit compounds with desired activities. nih.govnih.gov HTS assays can be designed to assess cytotoxicity against various cancer cell lines, inhibition of specific enzymes, or other relevant biological readouts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): The data generated from HTS can be used to develop robust QSAR models. researchgate.net These models will help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds. researchgate.net

For instance, in related quinoline derivatives, the type and position of substituents on the aromatic rings have been shown to have a significant impact on their antiproliferative activity. nih.gov A similar systematic approach for this compound will be highly informative.

Exploration of New Pharmacological Targets for Therapeutic Intervention

While initial research has pointed towards the potential of benzofuro[3,2-b]quinoline derivatives as anticancer agents, specifically as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I), the full spectrum of their pharmacological targets remains to be explored. nih.gov

Future research should aim to:

Target Deconvolution: For active compounds identified through phenotypic screening, target deconvolution studies will be essential to identify their molecular targets. This can be achieved using techniques such as affinity chromatography, proteomics, and genetic approaches.

Kinase Profiling: Given the success of targeting kinases in cancer therapy, a broad kinase profiling of this compound and its derivatives could reveal novel and potent kinase inhibitors.

Epigenetic Targets: Investigating the activity of these compounds against epigenetic targets, such as histone deacetylases (HDACs) or histone methyltransferases, could open up new avenues for cancer treatment.

Other Disease Areas: The pharmacological potential of this scaffold should be explored beyond oncology. For example, related quinoline and alkaloid compounds have shown a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netresearchgate.netnih.gov

The unique structural features of the benzofuro[3,2-b]quinoline scaffold may allow for interaction with a variety of biological targets, making it a promising platform for the development of multi-target agents for complex diseases. researchgate.net

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. A rational drug design approach will be crucial for the efficient and targeted development of this compound-based therapeutics.

Key areas of focus will be:

Molecular Docking: In silico docking studies can be used to predict the binding modes of this compound derivatives to the active sites of various pharmacological targets. researchgate.netrsc.org This can help in prioritizing compounds for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complexes, helping to understand the stability of the interactions and the role of specific residues. chemrxiv.org

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to guide the design of new derivatives with improved activity.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for identifying candidates with favorable drug-like properties early in the discovery process. rsc.org

The integration of these computational methods with experimental validation will create a feedback loop, where computational predictions guide experimental work, and experimental results refine the computational models, leading to a more efficient drug discovery pipeline.

Investigation of Emerging Biological Applications and Deeper Mechanistic Insights

Beyond the established anticancer potential, the this compound scaffold may harbor a range of other biological activities. Furthermore, a deeper understanding of the mechanism of action of active compounds is crucial for their further development.

Future research should investigate:

Antimicrobial Activity: Given that many quinoline derivatives exhibit antibacterial and antifungal properties, screening this compound analogs against a panel of pathogenic microbes is a promising avenue. researchgate.net

Antiviral Potential: The structural similarity to other antiviral heterocyclic compounds suggests that this scaffold could be explored for its activity against various viruses.

Anti-inflammatory Properties: The anti-inflammatory potential of these compounds should be investigated, as inflammation is a key component of many chronic diseases.

Mechanistic Studies: For promising compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular and cellular levels. This could involve investigating their effects on cell cycle progression, apoptosis, signal transduction pathways, and other cellular processes. nih.gov

A thorough investigation into these emerging applications and a deeper understanding of the underlying mechanisms will unlock the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the common synthetic strategies for preparing 11-chlorobenzofuro[3,2-b]quinoline and its derivatives?

Answer: Synthesis typically involves cyclization and functionalization steps. For example, benzofuroquinoline scaffolds can be synthesized via chlorination/demethylation followed by intramolecular cyclization starting from precursors like 3-(2-methoxyphenyl)quinolin-4(1H)-ones. Metal-free conditions using reagents such as POCl₃ and AlCl₃ are employed for chlorination, while demethylation may use HBr/AcOH. Structural confirmation is achieved via ¹H NMR, MS, and X-ray crystallography .

Q. How is the DNA-binding activity of benzofuroquinoline derivatives experimentally validated?

Answer: UV-Vis absorption spectroscopy is used to study hypochromism and bathochromic shifts upon DNA interaction. Ethidium bromide (EB) displacement assays confirm intercalation by monitoring reduced EB fluorescence. Ionic strength experiments (e.g., using NaCl) distinguish intercalation from surface binding. Binding constants (Kb) are calculated using absorption titration data .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: ¹H NMR and MS are standard for structural elucidation. X-ray crystallography provides precise molecular geometry (e.g., bond angles, dihedral angles), as seen in studies of bromophenyl-substituted benzofuroquinolines. Thermal analysis (TGA/DSC) may assess stability .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or N-methyl groups) influence the antibacterial activity of benzofuroquinoline derivatives?

Answer: Substituents like chloro groups enhance DNA intercalation by increasing planar surface area, while N-methyl groups improve lipophilicity and membrane penetration. For example, N-methylbenzofuro[3,2-b]quinoline derivatives exhibit MIC values as low as 0.125 µg/mL against MRSA. Mode-of-action studies involve fluorescence quenching assays and molecular docking to identify interactions with bacterial DNA gyrase or topoisomerase IV .

Q. What methodologies resolve contradictions in DNA-binding data between intercalation and groove-binding modes?

Q. How can molecular docking optimize the design of benzofuroquinoline-based G-quadruplex ligands?

Answer: Docking studies (e.g., AutoDock Vina) prioritize compounds with high affinity for G-quadruplex grooves or loops. Indoloquinoline analogs, such as quindoline derivatives, are modified with alkylamine side chains to enhance telomerase inhibition. Binding scores are validated via FRET-melting assays to measure stabilization of G4 structures .

Q. What strategies improve the selectivity of benzofuroquinolines for cancer cells over healthy cells?

Answer: Structure-activity relationship (SAR) studies focus on substituents that target overexpressed receptors (e.g., folate receptors). For example, 9-anilinothiazolo[5,4-b]quinoline derivatives show selectivity via selective uptake in leukemia cells (MV-4-11 line). Cytotoxicity assays (MTT) and flow cytometry (apoptosis/necrosis) validate selectivity .

Data and Methodological Considerations

Q. How are binding constants (Kb) and stoichiometry calculated for DNA-ligand interactions?

Answer: The Benesi-Hildebrand equation is applied to UV-Vis titration data to calculate Kb. Job’s plot analysis determines binding stoichiometry by varying ligand/DNA molar ratios. For example, Kb values for benzofuroquinoline-DNA complexes range from 10⁴ to 10⁶ M⁻¹, indicating strong intercalation .

Q. What in vitro models are used to evaluate the antileukemic potential of benzofuroquinolines?

Answer: The MV-4-11 cell line (biphenotypic B-myelomonocytic leukemia) is standard for cytotoxicity screening via MTT assays. Compounds with IC50 values <10 µM are prioritized. Mechanistic studies include cell cycle analysis (PI staining) and Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How do reaction conditions (e.g., microwave vs. thermal) impact the synthesis of furoquinoline derivatives?

Answer: Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yields by 10–15% compared to thermal methods. For instance, Claisen rearrangement under microwave conditions achieves >80% yield for furo[3,2-f]quinoline, avoiding side products common in prolonged heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.